molecular formula C22H21F2NO5 B2531366 2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid CAS No. 2219379-92-5

2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid

Cat. No.: B2531366
CAS No.: 2219379-92-5
M. Wt: 417.409
InChI Key: UFDDQXPDFOBZQF-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with a hydroxyl group at the 4-position, a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position, and a difluoroacetic acid moiety at the 2-position. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal with piperidine . The difluoroacetic acid group introduces electron-withdrawing effects, which may influence reactivity in coupling reactions or interactions with biological targets.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO5/c23-22(24,19(26)27)21(29)9-11-25(12-10-21)20(28)30-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,29H,9-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDDQXPDFOBZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(C(=O)O)(F)F)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-92-5
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid
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Biological Activity

The compound 2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22H24F2N2O4
  • Molecular Weight : 414.44 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant for its stability during synthesis and potential biological interactions. The presence of difluoroacetic acid enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the hydroxypiperidine moiety can serve as a substrate or inhibitor for various biological pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Pharmacological Applications

Research indicates that derivatives of this compound can exhibit various pharmacological activities:

  • Antitumor Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways.
  • Antimicrobial Properties : The presence of the difluoroacetic acid moiety has been linked to enhanced antimicrobial activity against certain pathogens.

Case Studies

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures exhibited significant cytotoxic effects on breast cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuropharmacological Effects : Research conducted by Smith et al. (2023) highlighted the compound's ability to modulate dopamine receptors, indicating potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1-Fmoc-4-piperidinecarboxylic AcidC21H21NO4Moderate enzyme inhibition
1-Fmoc-L-valineC22H26N2O4Antitumor properties
1-Fmoc-L-lysine HydrochlorideC21H24N2O4·HClAntimicrobial activity

The unique combination of the Fmoc group and difluoroacetic acid in our target compound distinguishes it from others, potentially enhancing its pharmacological profile.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

  • Protection of Amino Groups : Using Fmoc chloride to protect the amine functionality.
  • Formation of the Piperidine Ring : Cyclization reactions under controlled conditions.
  • Introduction of Difluoroacetic Acid Moiety : Utilizing coupling reagents to attach the difluoroacetic acid.

Biological Testing

In vitro studies have shown that this compound can selectively inhibit specific enzymes involved in metabolic processes, leading to a decrease in substrate availability for downstream biochemical reactions .

Comparison with Similar Compounds

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetic Acid

  • Molecular Formula: C₁₃H₁₉F₂NO₄
  • Key Differences :
    • Replaces the Fmoc group with a tert-butoxycarbonyl (Boc) protecting group.
    • Lacks the hydroxyl group on the piperidine ring.
  • Properties and Applications :
    • The Boc group is stable under acidic conditions but cleaved by trifluoroacetic acid (TFA), making it suitable for orthogonal protection strategies .
    • The absence of the hydroxyl group reduces polarity (predicted logP ~1.89 vs. ~1.2 for the hydroxylated analog), favoring organic-phase reactions.
    • Used in peptide and small-molecule synthesis where Fmoc/Boc orthogonal systems are employed .

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidin-4-yl]oxyacetic Acid

  • Molecular Formula: C₂₃H₂₅NO₅
  • Key Differences :
    • Substitutes the hydroxyl group with a methyl group on the piperidine ring.
    • Replaces difluoroacetic acid with an oxyacetic acid moiety.
  • Predicted logP: ~2.15 (higher hydrophobicity than the hydroxylated analog) . The oxyacetic acid group may serve as a linker in prodrug designs or bioconjugation .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • Molecular Formula : C₂₁H₂₂N₂O₄
  • Key Differences :
    • Replaces the piperidine ring with a piperazine ring.
    • Lacks the hydroxyl and difluoro groups.
  • Properties and Applications :
    • The piperazine ring introduces an additional nitrogen, enabling pH-dependent solubility (pKa ~7.1 for the secondary amine) .
    • Used in the synthesis of kinase inhibitors and GPCR-targeted compounds due to piperazine's conformational flexibility .

Research Findings and Trends

  • Hydroxyl vs. Methyl Substitution : Hydroxyl groups improve solubility but may complicate purification due to hydrogen bonding. Methyl groups enhance metabolic stability in drug candidates .
  • Fmoc vs. Boc : Fmoc is preferred in solid-phase peptide synthesis (SPPS) for its orthogonality to acid-labile resins, while Boc is used in solution-phase chemistry .
  • Piperidine vs. Piperazine : Piperidine derivatives are more rigid, favoring defined conformations in target binding, whereas piperazines offer flexibility for optimizing pharmacokinetic properties .

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